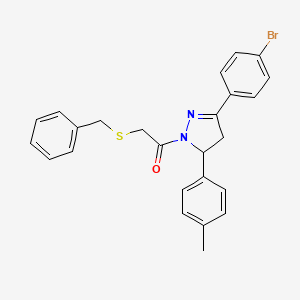

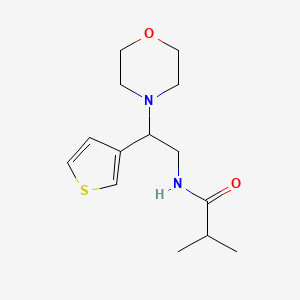

3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.

BenchChem offers high-quality 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scaffold for Receptor Antagonists

The compound's structure has been utilized to design selective antagonists for Gly/NMDA and AMPA receptors. Specifically, derivatives of 3-hydroxy-quinazoline-2,4-dione, which share a similar quinazoline core, have shown promising activity. The introduction of chlorine atoms at specific positions has yielded selective Gly/NMDA antagonists, while the addition of certain groups has shifted affinity towards the AMPA receptor. This highlights the compound's utility in generating selective antagonists for neurological receptors, potentially contributing to the development of treatments for neurological disorders (Colotta et al., 2004).

Synthesis of Bioactive Compounds

Research into 1,2,4-oxadiazole natural product analogs, which are structurally related to the given compound, has demonstrated significant antitumor activity. This suggests the potential of the compound's core structure in synthesizing novel bioactive molecules with antitumor properties. Such derivatives could serve as a foundation for developing new chemotherapeutic agents (Maftei et al., 2013).

Role in Molecular Docking Studies

A series of hybrid quinazolin-2,4-dione analogs have been synthesized and subjected to in silico molecular docking studies targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), aiming to identify new antimalarials. This research underscores the compound's relevance in medicinal chemistry, particularly in designing molecules with potential antimalarial activity (Abdelmonsef et al., 2020).

Environmental Benefits of Synthesis Methods

The compound's derivatives have been synthesized using environmentally friendly methods, offering advantages such as no need for column chromatography, simple procedures, and the absence of metal catalysts. This approach not only facilitates the synthesis of complex heterocyclic compounds but also aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis (Rajesh et al., 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and chlorobenzyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "p-tolyl hydrazine", "2-chlorobenzyl chloride", "ethyl acetoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium azide", "sodium methoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-2-aminobenzoic acid by condensation of 2-aminobenzoic acid and 2-nitrobenzaldehyde using acetic anhydride as a catalyst.", "Step 2: Reduction of 2-nitrobenzylidene-2-aminobenzoic acid to 2-amino-3-(2-nitrophenyl)quinazolin-4(3H)-one using sodium borohydride as a reducing agent.", "Step 3: Synthesis of 3-(2-nitrophenyl)quinazolin-4(3H)-one by cyclization of 2-amino-3-(2-nitrophenyl)quinazolin-4(3H)-one using phosphorus oxychloride as a cyclizing agent.", "Step 4: Reduction of 3-(2-nitrophenyl)quinazolin-4(3H)-one to 3-(2-aminophenyl)quinazolin-4(3H)-one using sodium borohydride as a reducing agent.", "Step 5: Synthesis of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester by alkylation of 3-(2-aminophenyl)quinazolin-4(3H)-one with ethyl acetoacetate using sodium ethoxide as a base.", "Step 6: Synthesis of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester-7-chloride by reaction of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester with 2-chlorobenzyl chloride using sodium hydride as a base.", "Step 7: Synthesis of 3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(2-aminophenyl)quinazolin-4(3H)-one-2-carboxylic acid ethyl ester-7-chloride with p-tolyl hydrazine and sodium methoxide followed by cyclization using acetic acid and sodium azide as a cyclizing agent." ] } | |

CAS RN |

1207018-04-9 |

Product Name |

3-(2-chlorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C24H17ClN4O3 |

Molecular Weight |

444.88 |

IUPAC Name |

3-[(2-chlorophenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17ClN4O3/c1-14-6-8-15(9-7-14)21-27-22(32-28-21)16-10-11-18-20(12-16)26-24(31)29(23(18)30)13-17-4-2-3-5-19(17)25/h2-12H,13H2,1H3,(H,26,31) |

InChI Key |

BTCHWTMPHABRKY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2525198.png)

![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2525200.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)

![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)

![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)